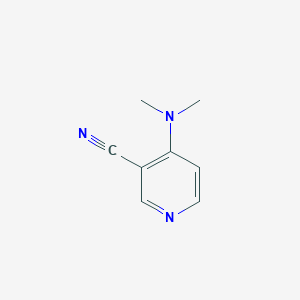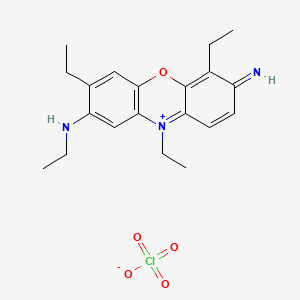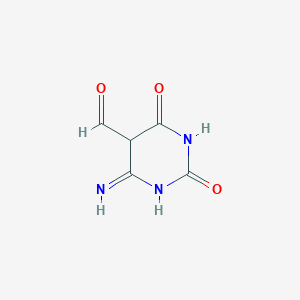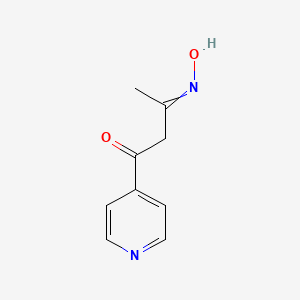![molecular formula C8H8O3 B13820802 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one CAS No. 35357-34-7](/img/structure/B13820802.png)
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[45]deca-6,9-dien-8-one is an organic compound with the molecular formula C8H8O3 It is a spiro compound, characterized by a unique bicyclic structure that includes a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]deca-6,9-diene with specific reagents under controlled conditions. For instance, the synthesis can be achieved by reacting 1,4-dioxaspiro[4.5]deca-6,9-diene with dimethoxy compounds .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization from petroleum ether and purification by dissolving in diethyl ether followed by the addition of petroleum ether until turbidity is achieved .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in life science research.
Industry: The compound is employed in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over alternative shifts by oxygen. This rearrangement can lead to the formation of different cations and transition structures, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares a similar spiro structure but differs in its specific functional groups and reactivity.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with a spiro structure, used in different chemical applications.
Uniqueness
1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific dioxaspiro ring system and its ability to undergo various chemical reactions, making it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
35357-34-7 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1,4-dioxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C8H8O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-4H,5-6H2 |
Clave InChI |
MOSCBNMEESTOIU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)


![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)

![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)

![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
